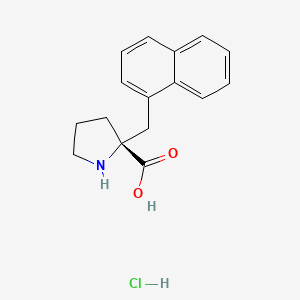

(R)-alpha-(1-naphthalenylmethyl)-proline-HCl

カタログ番号:

B2743795

CAS番号:

637020-97-4

分子量:

291.78

InChIキー:

GRQIHOFBGXIZHC-PKLMIRHRSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Asymmetric Catalysis

- Asymmetric Aldol Reactions : (Shen et al., 2005) reported a novel proline derivative that efficiently catalyzes asymmetric aldol reactions, producing aldol adducts in good yields with high enantioselectivity.

Synthetic Route Improvement and Structural Characterization

- Synthesis of Pharmaceutical and Chemical Intermediates : (Yu, 2012) aimed at improving the synthetic route of a compound related to naphthalene, demonstrating enhanced efficiency and reduced environmental harm.

Enantiomerically Pure Compounds

- Preparation of Enantiomerically Pure Compounds : (Shan et al., 1998) described a method for preparing enantiomerically pure 1,1′-bi-2-naphthols using a process involving proline.

Organocatalysis in Synthesis of Bioactive Compounds

- Proline in Organocatalysis : (Kumar & Dwivedi, 2013) highlighted proline's role in organocatalysis, contributing to the synthesis of complex natural products including drugs and bioactive molecules.

Role in Structural Cell Wall Proteins

- Expression in Plant Cells : (Bernhardt & Tierney, 2000) explored the expression of a proline-rich cell wall protein in Arabidopsis, indicating its role in root hair development.

Antiherpes Activities

- Inhibition of Herpesvirus Polymerases : (Oien et al., 2002) identified a naphthalene carboxamide class of compounds, showing potent inhibition of various herpesvirus polymerases.

Conformational Studies

- Conformational Analysis : (Lesarri et al., 2005) conducted a conformational study of 4-hydroxyproline, providing insights into its molecular structure under isolated conditions.

Scale-up Synthesis

- Scalable Synthesis of Enantiomerically Pure Amino Acids : (Romoff et al., 2017) reported on the scale-up synthesis of proline-derived ligands for producing enantiomerically pure amino acids, demonstrating increased efficiency and environmental friendliness.

Adrenergic Agents

- Study on Adrenergic Receptors : (Hong et al., 1994) explored the effects of naphthalene and imidazole ring modifications on alpha adrenergic receptors, revealing the importance of chirality and substituents in receptor activity.

Protein Folding

- Proline in Protein Folding : (Kumat et al., 1998) demonstrated proline's role in preventing protein aggregation during folding, acting as a folding chaperone.

Safety and Hazards

特性

IUPAC Name |

(2R)-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c18-15(19)16(9-4-10-17-16)11-13-7-3-6-12-5-1-2-8-14(12)13;/h1-3,5-8,17H,4,9-11H2,(H,18,19);1H/t16-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQIHOFBGXIZHC-PKLMIRHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70980027 |

Source

|

| Record name | 2-[(Naphthalen-1-yl)methyl]proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70980027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637020-97-4 |

Source

|

| Record name | 2-[(Naphthalen-1-yl)methyl]proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70980027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

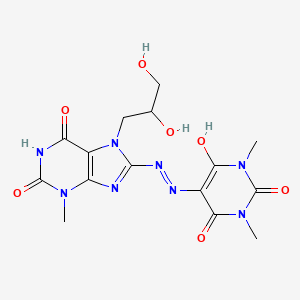

(2S,3S,4S,5S,6R)-2-(2-azidoethoxy)-4-hydroxy-6-(hydroxy...

Cat. No.: B2743712

CAS No.: 872100-81-7

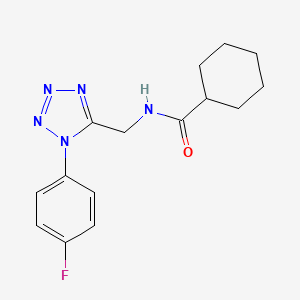

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohex...

Cat. No.: B2743714

CAS No.: 897623-38-0

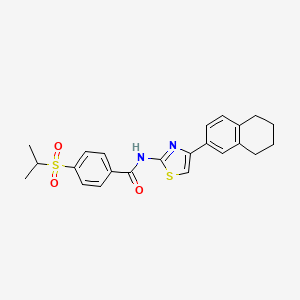

N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrr...

Cat. No.: B2743715

CAS No.: 338407-68-4

N-(4-chlorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo...

Cat. No.: B2743717

CAS No.: 1115371-15-7

顧客に最も人気

1-(4-Acetyl-2-morpholinyl)methanamine dihydrochloride

Cat. No.: B2743730

CAS No.: 1269384-10-2; 182067-97-6

![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-4-morpholinecarboxamide](/img/structure/B2743715.png)

![N-(4-chlorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2743717.png)

![5-[(2-Ethoxyphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2743718.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2743719.png)

![Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2743723.png)

![N-cyclopentyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743725.png)

![3-[1-(1-Prop-2-enoyl-2,3-dihydroindole-5-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2743728.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(3-methylphenyl)propanamide](/img/structure/B2743732.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2743735.png)